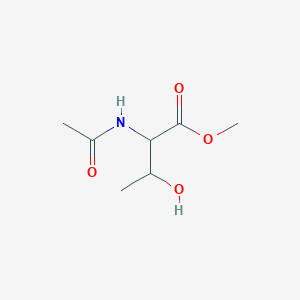
2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol” is a complex organic molecule that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with various substituents, including methyl, ethenyl, and hydroxyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these cyclohexanols typically involves the following steps:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative through a series of reactions such as hydrogenation, halogenation, or alkylation.
Substitution Reactions:
Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring to introduce the hydroxyl group. This can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of these compounds may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation and hydroxylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reduction reactions can convert these compounds into cyclohexane derivatives with reduced functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions can introduce new functional groups into the cyclohexane ring. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Substitution: Formation of halogenated cyclohexanols.
Aplicaciones Científicas De Investigación
These cyclohexanols have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific chemical structure and the target they interact with. For example, in biological systems, they may interact with enzymes or receptors, modulating their activity. The presence of hydroxyl and ethenyl groups can influence the binding affinity and specificity of these compounds to their molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
- 2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Uniqueness
The unique combination of methyl, ethenyl, and hydroxyl groups in these cyclohexanols imparts distinct chemical and physical properties, making them valuable in various applications. Their structural diversity allows for a wide range of chemical reactions and potential biological activities, distinguishing them from other similar compounds.
Propiedades
Número CAS |
85085-22-9 |
|---|---|
Fórmula molecular |
C98H178O9 |
Peso molecular |
1500.5 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/4C12H22O.5C10H18O/c1-8(2)5-11-6-10(4)12(13)7-9(11)3;1-8(2)5-12-9(3)6-11(13)7-10(12)4;1-8(2)5-11-6-9(3)12(13)10(4)7-11;1-8(2)7-11-5-6-12(13)10(4)9(11)3;1-4-8-7-10(2,3)6-5-9(8)11;1-4-8-5-6-10(2,3)7-9(8)11;1-4-8-9(11)6-5-7-10(8,2)3;1-4-8-6-5-7-10(2,3)9(8)11;1-4-8-6-5-7-9(11)10(8,2)3/h3*5,9-13H,6-7H2,1-4H3;7,9-13H,5-6H2,1-4H3;5*4,8-9,11H,1,5-7H2,2-3H3 |
Clave InChI |
SLDSOLSWVJRPQV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1O)C)C=C(C)C.CC1CC(CC(C1C=C(C)C)C)O.CC1CC(C(CC1O)C)C=C(C)C.CC1C(C(CCC1C=C(C)C)O)C.CC1(CCC(C(C1)O)C=C)C.CC1(CCC(C(C1)C=C)O)C.CC1(CCCC(C1C=C)O)C.CC1(CCCC(C1O)C=C)C.CC1(C(CCCC1O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)



![17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)
![[7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13387601.png)


![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid](/img/structure/B13387639.png)
![3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)
![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)

